2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C16H18O3 It is a derivative of phenylacetic acid, featuring a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Formation of the Propanoic Acid Derivative: The protected intermediate is then subjected to a Friedel-Crafts acylation reaction using isobutyryl chloride and a Lewis acid catalyst like aluminum chloride to introduce the 2-methylpropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) and various nucleophiles like alkyl halides.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 2-(4-(Benzyloxy)phenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but lacks the 2-methyl group.
4-(Benzyloxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of a propanoic acid moiety.
4-(Benzyloxy)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid is unique due to the presence of both the benzyloxy and 2-methylpropanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,16(18)19)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,19) |
InChI Key |
XLLFTZRAOVWUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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